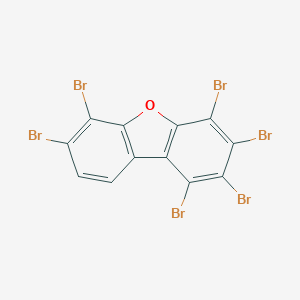
1,2,3,4,6,7-Hexabromodibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,6,7-Hexabromodibenzofuran (HBDF) is a chemical compound that belongs to the family of polychlorinated dibenzofurans (PCDFs) and is a highly toxic environmental pollutant. It is a persistent organic pollutant (POP) that can accumulate in the environment and in living organisms, including humans. HBDF has been identified as a potential threat to human health and the environment, and therefore, it is important to understand its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
1,2,3,4,6,7-Hexabromodibenzofuran exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of genes involved in cell growth, differentiation, and apoptosis. Binding of 1,2,3,4,6,7-Hexabromodibenzofuran to AhR can result in the activation of downstream signaling pathways, leading to the production of reactive oxygen species (ROS) and the induction of oxidative stress. 1,2,3,4,6,7-Hexabromodibenzofuran can also induce DNA damage and alter gene expression, which can lead to the development of various diseases.
Effets Biochimiques Et Physiologiques
1,2,3,4,6,7-Hexabromodibenzofuran has been shown to have a range of biochemical and physiological effects on living organisms. It can induce oxidative stress, alter gene expression, and cause DNA damage. 1,2,3,4,6,7-Hexabromodibenzofuran exposure has been linked to various health problems, including cancer, reproductive and developmental disorders, and immune system dysfunction. It can also affect the growth and survival of aquatic organisms, leading to ecological disturbances.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,3,4,6,7-Hexabromodibenzofuran has both advantages and limitations for use in lab experiments. Its high toxicity and persistence make it a useful tool for studying the effects of environmental pollutants on living organisms. However, its toxicity also makes it difficult to work with, and special precautions must be taken to ensure the safety of researchers and the environment.
Orientations Futures
There are several future directions for research on 1,2,3,4,6,7-Hexabromodibenzofuran. One area of focus is the development of safer and more efficient synthesis methods for 1,2,3,4,6,7-Hexabromodibenzofuran. Another area of research is the identification of biomarkers for 1,2,3,4,6,7-Hexabromodibenzofuran exposure and the development of new methods for detecting and measuring 1,2,3,4,6,7-Hexabromodibenzofuran in the environment. Additionally, research is needed to better understand the long-term effects of 1,2,3,4,6,7-Hexabromodibenzofuran exposure on human health and the environment, as well as to develop effective strategies for mitigating its impact.
Méthodes De Synthèse
1,2,3,4,6,7-Hexabromodibenzofuran can be synthesized by the bromination of dibenzofuran using bromine or bromine compounds. The synthesis method involves the use of high temperatures and strong acids, which can result in the formation of other toxic byproducts. Therefore, the synthesis of 1,2,3,4,6,7-Hexabromodibenzofuran should be carried out with caution and under controlled conditions.
Applications De Recherche Scientifique
1,2,3,4,6,7-Hexabromodibenzofuran has been extensively studied due to its toxic properties and potential effects on human health and the environment. Scientific research has focused on understanding the mechanism of action, biochemical and physiological effects, and potential future directions for research.
Propriétés
Numéro CAS |
103456-33-3 |
|---|---|
Nom du produit |
1,2,3,4,6,7-Hexabromodibenzofuran |
Formule moléculaire |
C12H2Br6O |
Poids moléculaire |
641.6 g/mol |
Nom IUPAC |
1,2,3,4,6,7-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H |
Clé InChI |
YIOFXZCOWPMYPC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br |
SMILES canonique |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br |
Autres numéros CAS |
124388-78-9 |
Synonymes |
HEXABROMODIBENZOFURAN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



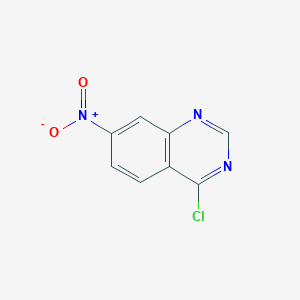
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)
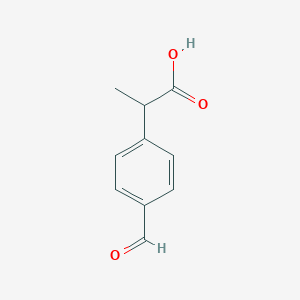
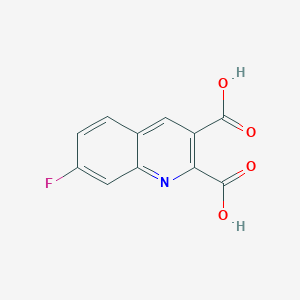
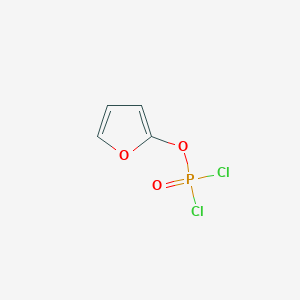
![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)
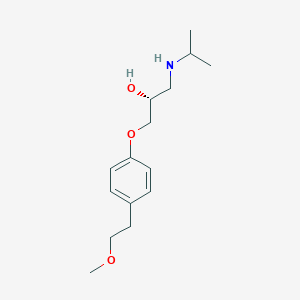
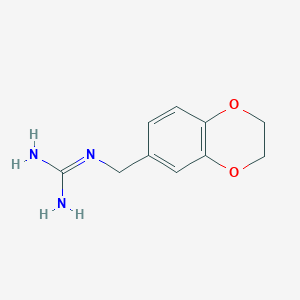
![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)
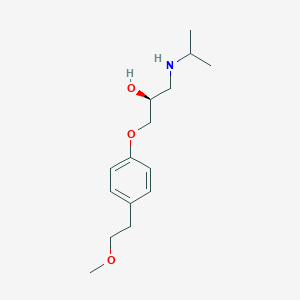
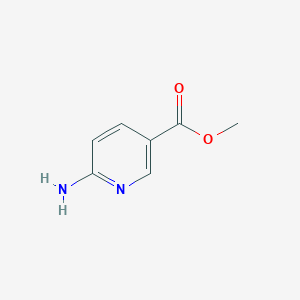
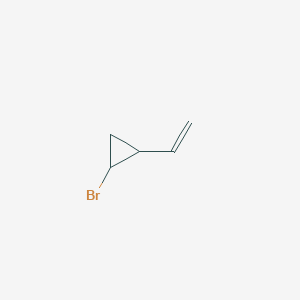
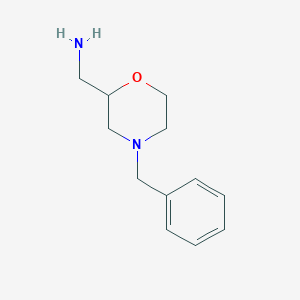
![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)